2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide
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Overview
Description
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with pyrrolidine groups and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of cyanuric chloride with pyrrolidine under controlled conditions to form the 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine intermediate. This intermediate is then reacted with o-tolylhydrazinecarbothioamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of pyrrolidine groups with other functional groups.
Scientific Research Applications
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(phenyl)hydrazinecarbothioamide
- 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(m-tolyl)hydrazinecarbothioamide
- 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide
Uniqueness
What sets 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the o-tolyl group may confer unique steric and electronic properties, affecting how the compound interacts with other molecules and its overall stability.
Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c1-14-8-2-3-9-15(14)20-19(28)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h2-3,8-9H,4-7,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYDPOQSYHDURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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